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Compound of Interest

Compound Name: 2,5-Dichlorobenzyl bromide

CAS No.: 85482-13-9

Cat. No.: B1630745

Get Quote

Introduction & Compound Profile
2,5-Dichlorobenzyl bromide (CAS: 85482-13-9) is a highly electrophilic alkylating agent

widely utilized in medicinal chemistry for the introduction of the lipophilic 2,5-dichlorobenzyl

moiety.[1] This structural motif is critical in Structure-Activity Relationship (SAR) studies,

particularly for antifungal (azole derivatives) and antibacterial pharmacophores, where the

halogenated ring enhances metabolic stability and hydrophobic binding interactions.
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Property Data

Molecular Formula

Molecular Weight 239.92 g/mol

Physical State
White to off-white crystalline solid or low-melting

mass

Melting Point 35–39 °C

Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)

Reactivity Profile
Potent Electrophile (

); Moisture Sensitive

Critical Safety Warning (Lachrymator)
DANGER: This compound is a potent lachrymator and corrosive agent.[2] It causes severe skin

burns and eye damage.[2][3][4]

Engineering Controls: All operations must be performed inside a functioning chemical fume

hood.

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate

nearby to neutralize spills and contaminated glassware immediately.

Mechanistic Insight & Reaction Design[6]
The benzylation reaction proceeds via a classical Bimolecular Nucleophilic Substitution (

).

Electronic and Steric Considerations
Unlike unsubstituted benzyl bromide, the 2,5-dichloro analog presents unique challenges and

advantages:
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Electronic Activation: The chlorine atoms at positions 2 and 5 are electron-withdrawing

(Inductive effect,

).[1] This increases the partial positive charge (

) on the benzylic carbon, theoretically accelerating nucleophilic attack compared to benzyl
bromide.

Steric Hindrance: The chlorine at the ortho (2-position) creates steric bulk near the reaction

center. While less hindered than the 2,6-dichloro isomer, nucleophiles with large steric cones

(e.g., tert-butyl amines) may require elevated temperatures or polar aprotic solvents

(DMF/DMSO) to overcome the energy barrier.

Reaction Pathway Selection
The following decision tree outlines the optimal conditions based on nucleophile type.

Select Nucleophile

Phenol/Alcohol
(O-Alkylation)

Amine
(N-Alkylation)

Active Methylene
(C-Alkylation)

K2CO3 / Acetone
Reflux (56°C)

Sterically Hindered?

NaH / THF or DMF
0°C to RT

TEA or DIPEA / DCM
0°C to RTNo

Switch to DMF + TBAI (Cat.)
Heat to 80°C

Yes

Click to download full resolution via product page

Figure 1: Decision matrix for selecting solvent and base systems based on nucleophile class.

[1]

Experimental Protocols
Protocol A: O-Benzylation of Phenols (Ether Synthesis)
Standard procedure for synthesizing aryl-benzyl ethers.[1]

Reagents:
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Substituted Phenol (1.0 equiv)[1]

2,5-Dichlorobenzyl bromide (1.1 equiv)[1]

Potassium Carbonate (

), anhydrous (2.0 equiv)

Solvent: Acetone (Reagent Grade) or Acetonitrile (ACN)

Procedure:

Setup: Charge a round-bottom flask with the phenol derivative and anhydrous Acetone (0.2

M concentration relative to phenol).

Deprotonation: Add anhydrous

in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

Addition: Add 2,5-Dichlorobenzyl bromide (1.1 equiv) dropwise. Note: If the bromide is

solid, dissolve it in a minimal amount of solvent before addition.

Reaction: Equip with a reflux condenser and heat to reflux (approx. 56 °C for acetone) for 4–

6 hours.

Monitoring: Check TLC (Hexane:EtOAc 8:2). The bromide spot (

) should disappear.

Workup:

Cool to room temperature.

Filter off the inorganic solids (

, excess

).

Concentrate the filtrate under reduced pressure.
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Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and

Brine.

Dry over

and concentrate.

Purification: Recrystallization from Ethanol/Hexane is often sufficient. If oil, use flash

chromatography.

Protocol B: N-Benzylation of Secondary Amines
Targeting piperazine or piperidine scaffolds common in drug discovery.[1]

Reagents:

Secondary Amine (e.g., Piperazine derivative) (1.0 equiv)

2,5-Dichlorobenzyl bromide (1.05 equiv)[1]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

Solvent: Dichloromethane (DCM) or DMF (for polar amines)

Procedure:

Setup: Dissolve the secondary amine and TEA in DCM (0.1 M) under nitrogen atmosphere.

Cooling: Cool the solution to 0 °C using an ice bath to minimize bis-alkylation (if primary

amine) or exotherm.

Addition: Add 2,5-Dichlorobenzyl bromide (1.05 equiv) slowly over 10 minutes.

Reaction: Allow to warm to room temperature and stir for 12 hours.

Optimization: If reaction is sluggish due to the ortho-chloro steric clash, add 5 mol%

Tetrabutylammonium Iodide (TBAI) and switch solvent to ACN at reflux (Finkelstein

condition).
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Workup:

Quench with water.[5][3][6] Extract with DCM (3x).

Wash organic layer with saturated

and Brine.

Crucial Step: If the product is basic, wash with 1M HCl to pull product into aqueous phase,

discard organics, then basify aqueous layer with NaOH and re-extract (Acid-Base

extraction purification).

Analytical Validation & Troubleshooting
Expected NMR Signatures
Successful benzylation is confirmed by the appearance of the benzylic methylene protons. Due

to the electronegative chlorine atoms, these protons are deshielded.

Nucleus Signal Multiplicity
Approx. Shift (

ppm)

1H NMR Benzylic Singlet

4.40 – 4.60 ppm (O-

alkyl)3.60 – 3.80 ppm

(N-alkyl)

13C NMR Benzylic Carbon -

68 – 72 ppm (O-

alkyl)55 – 60 ppm (N-

alkyl)

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield Hydrolysis of bromide

Ensure solvents are

anhydrous. The 2,5-dichloro

substitution makes the benzylic

carbon highly susceptible to

attack by water (forming the

alcohol).

Incomplete Reaction Steric hindrance (Ortho-Cl)

Switch solvent to DMF or

DMSO.[1] Add TBAI (catalytic

iodide source) to form the

more reactive benzyl iodide in

situ.

Lachrymatory Fumes Volatility of reagent

Quench all glassware in a bath

of 10% Ammonium Hydroxide

before removing from the

hood. This converts residue to

the non-volatile amine.

Experimental Workflow Diagram
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1. Preparation
Dry Solvent, N2 Atmosphere

Weigh Reagents in Hood

2. Activation
Mix Substrate + Base

(15 min stir)

3. Alkylation
Slow addition of

2,5-Dichlorobenzyl bromide

4. Monitoring
TLC/LCMS

Check for consumption of Bromide

Incomplete
(Add Heat/Cat.)

5. Quench & Workup
Neutralize Base

Phase Separation

Complete

Click to download full resolution via product page

Figure 2: Step-by-step experimental workflow for batch synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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